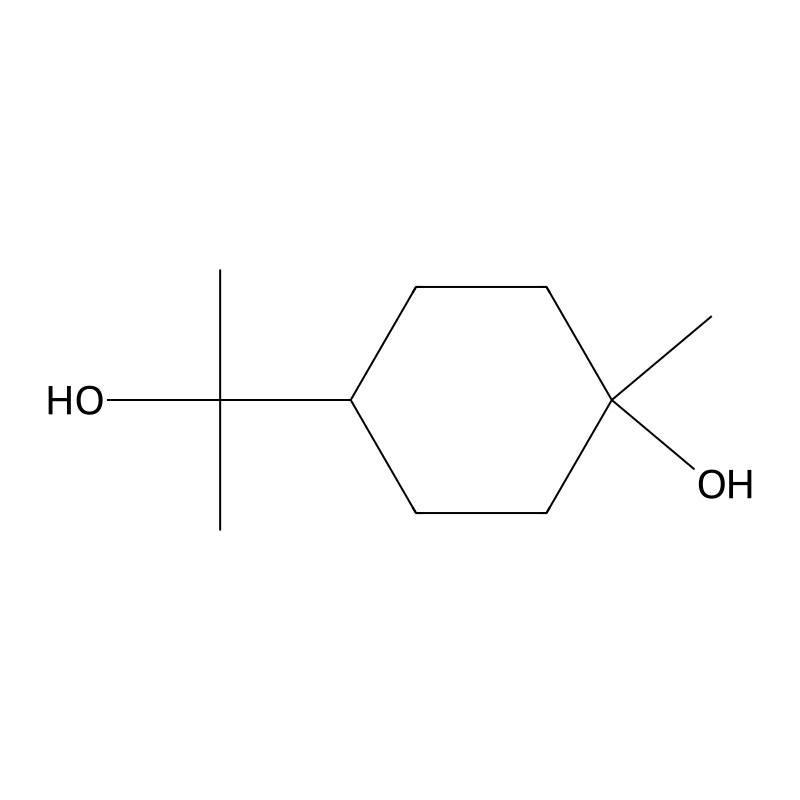Terpin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
- Anti-inflammatory effects: Studies suggest that some monoterpenes, like limonene and pinene (including alpha-pinene), may possess anti-inflammatory properties. Research has explored their potential role in alleviating inflammation associated with conditions like arthritis and inflammatory bowel disease [, ].
It's important to note that most of this research has been conducted in pre-clinical studies using cell cultures or animal models. More research is needed to determine the effectiveness and safety of terpin for these purposes in humans.
Antimicrobial activity
Some monoterpenes have exhibited antimicrobial properties against bacteria, fungi, and viruses []. However, the specific effects of terpin on various microbes remain unclear and require further investigation.
Neurological effects
Certain monoterpenes, like pinene (including alpha-pinene), have shown potential neuroprotective effects in animal studies []. These studies suggest they may improve memory and learning, and even offer protection against neurodegenerative diseases. However, more research is needed to confirm these findings and understand the mechanisms at play.
Terpin is a monoterpenoid compound, specifically classified as a p-menthane derivative. Its chemical formula is , and it is often encountered in its hydrate form, terpin hydrate, which has the formula . Terpin is primarily derived from natural sources such as turpentine, oregano, thyme, and eucalyptus. Historically, it has been utilized as an expectorant in medicinal formulations to aid in the loosening of mucus in respiratory conditions like bronchitis and pneumonia .
The synthesis of terpin typically involves acid-catalyzed hydration of limonene or other terpenes. The reaction can be summarized in three main steps:
- Protonation of the Alkene: An acid protonates the double bond in limonene.
- Nucleophilic Attack: Water acts as a nucleophile, attacking the protonated alkene to form a carbocation.
- Deprotonation: A proton is removed to yield terpin .
Additionally, terpin hydrate can be formed from volatile oils like geraniol and linalool through similar acid-catalyzed processes .
Terpin exhibits several biological activities, primarily functioning as an expectorant. It aids in the liquefaction of bronchial secretions, thereby enhancing mucociliary clearance in the respiratory tract. This action is beneficial for patients suffering from acute or chronic bronchitis and other pulmonary conditions . Furthermore, terpin has been noted for its weak antiseptic properties, which may contribute to its therapeutic effects on respiratory tissues .
Terpin can be synthesized through various methods:
- Acid-Catalyzed Hydration: This method involves treating limonene with dilute sulfuric acid to produce terpin hydrate.
- Direct Hydration of Terpene Oils: Other terpene oils can also be converted into terpin through hydration reactions under acidic conditions .
- Extraction from Natural Sources: Terpin can be isolated from essential oils derived from plants such as thyme and eucalyptus, which naturally contain this compound.
Terpin's primary application lies in the pharmaceutical industry as an expectorant. It is used in formulations to treat respiratory ailments by promoting mucus clearance. Additionally, terpin hydrate has been historically utilized in cough syrups and elixirs, although its use has declined due to regulatory scrutiny regarding safety and efficacy .
Other potential applications include:
- Cosmetics: Due to its fragrance properties.
- Food Industry: As a flavoring agent derived from natural sources.
Several compounds share structural similarities or functional properties with terpin. Here are a few notable examples:
| Compound | Chemical Formula | Description |
|---|---|---|
| Limonene | A common terpene found in citrus oils, known for its aroma and potential health benefits. | |
| Carvone | A monoterpenoid with a characteristic minty odor used in flavoring and fragrances. | |
| Pinene | A bicyclic monoterpene found in pine resin; known for its anti-inflammatory properties. | |
| Terpineol | A monoterpenoid alcohol that possesses similar expectorant properties and is used in fragrances. |
Uniqueness of Terpin
Terpin's uniqueness lies in its specific role as an expectorant combined with its relatively mild antiseptic properties compared to other monoterpenoids like pinene or limonene, which are primarily known for their aromatic qualities or anti-inflammatory effects . Additionally, the historical context of its use as a medicinal compound adds to its distinct profile within the realm of natural products.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
4HW1S44T5G








